1-Ethynyl-3-fluoro-2-isopropoxy-benzene
CAS No.:
Cat. No.: VC16194605
Molecular Formula: C11H11FO
Molecular Weight: 178.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FO |
|---|---|
| Molecular Weight | 178.20 g/mol |
| IUPAC Name | 1-ethynyl-3-fluoro-2-propan-2-yloxybenzene |
| Standard InChI | InChI=1S/C11H11FO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h1,5-8H,2-3H3 |
| Standard InChI Key | XUNQRMHVYTXURU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=CC=C1F)C#C |
Introduction
1-Ethynyl-3-fluoro-2-isopropoxy-benzene is a complex organic compound with a unique structure that includes an ethynyl group, a fluorine atom, and an isopropoxy group attached to a benzene ring. This compound is of significant interest in various fields of research due to its potential applications in chemistry, biology, medicine, and materials science.
Synthesis Methods
The synthesis of 1-ethynyl-3-fluoro-2-isopropoxy-benzene typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Research Applications
1-Ethynyl-3-fluoro-2-isopropoxy-benzene has several scientific research applications:
-
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
-
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
-
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-3-fluoro-2-isopropoxy-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can enhance the compound’s binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-3-fluoro-2-isopropoxy-benzene is unique due to the combination of the ethynyl, fluorine, and isopropoxy groups, which confer distinct chemical and biological properties compared to similar compounds:
-
1-Ethynyl-3-fluorobenzene: Lacks the isopropoxy group, making it less versatile in certain applications.
-
1-Ethynyl-2-isopropoxybenzene: Lacks the fluorine atom, which can affect its reactivity and binding properties.
-
3-Fluoro-2-isopropoxybenzene: Lacks the ethynyl group, reducing its potential for π-π interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume